An In-depth Technical Guide to the Synthesis and Properties of Copper(II) 2-Ethylhexanoate
An In-depth Technical Guide to the Synthesis and Properties of Copper(II) 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of copper(II) 2-ethylhexanoate (B8288628), a versatile organometallic compound. The document details its synthesis, physical and chemical properties, and notable applications, with a focus on providing practical information for laboratory and research settings.
Properties of Copper(II) 2-Ethylhexanoate
Copper(II) 2-ethylhexanoate is a blue-green solid at room temperature.[1] It is known for its good solubility in nonpolar organic solvents, a property that distinguishes it from many other copper salts and makes it a valuable reagent in various organic reactions and as a precursor for materials science applications.[2]
Physical and Chemical Properties
The key physical and chemical properties of copper(II) 2-ethylhexanoate are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₃₀CuO₄ |
| Molecular Weight | 349.95 g/mol [3] |
| Appearance | Blue-green powder or solid[1] |
| Melting Point | 252 °C (decomposes)[4] |
| Solubility | Soluble in organic solvents such as alcohols, dichloroethane, and chlorobenzene.[5] Insoluble in water. |
| CAS Number | 149-11-1[3] |
| Copper Content | Typically 17.0-19.0% (by EDTA titration) |
Spectroscopic Properties
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Infrared (IR) Spectroscopy: The IR spectrum of copper(II) 2-ethylhexanoate is characterized by strong absorption bands corresponding to the carboxylate group. The difference between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can provide information about the coordination mode of the carboxylate ligand to the copper center. A smaller difference is indicative of a bridging or bidentate coordination, which is common for this compound, often existing as a dinuclear "paddle-wheel" structure.[5]
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UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of copper(II) 2-ethylhexanoate in solution typically displays a broad absorption band in the visible region, which is attributed to d-d electronic transitions of the Cu(II) ion. This spectroscopic technique is also useful for monitoring the redox cycling of the copper center between Cu(II) and Cu(I) states, a key aspect of its catalytic activity.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Cu(II) ion, obtaining high-resolution NMR spectra of copper(II) 2-ethylhexanoate is challenging. The unpaired electron on the copper center leads to significant broadening of the NMR signals of the adjacent ligand protons.
Synthesis of Copper(II) 2-Ethylhexanoate
Copper(II) 2-ethylhexanoate can be synthesized through several routes, primarily involving the reaction of a copper(II) source with 2-ethylhexanoic acid or its salt. Common methods include direct reaction with copper salts and metathesis reactions.[2]
Synthesis via Direct Reaction with Basic Copper Carbonate
A common and effective method for the preparation of copper(II) 2-ethylhexanoate is the direct reaction of basic copper(II) carbonate with 2-ethylhexanoic acid in a suitable organic solvent.[2] This method is advantageous as the byproducts are water and carbon dioxide, which are easily removed.
This protocol is adapted from a patented synthesis method.[6]
Materials:
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Basic copper(II) carbonate (CuCO₃·Cu(OH)₂)
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2-Ethylhexanoic acid
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Anhydrous ethanol (B145695)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Stirring apparatus
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Filtration apparatus
-
Rotary evaporator
Procedure:
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To a 1 L round-bottom flask, add 50 g of basic copper(II) carbonate.
-
Add 130 g of 2-ethylhexanoic acid to the flask.
-
Add 500 mL of anhydrous ethanol as the solvent.
-
Set up the flask for reflux with a condenser and begin stirring the mixture.
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Heat the mixture to reflux (approximately 80-100 °C) using a heating mantle and maintain the reflux for 36-42 hours. The reaction mixture will gradually turn deep green as the copper(II) 2-ethylhexanoate is formed.[2][6]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove any unreacted basic copper carbonate.
-
The filtrate, containing the dissolved copper(II) 2-ethylhexanoate, is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and water or diethyl ether and acetone.[5]
Synthesis via Metathesis Reaction
Another common synthetic route is a metathesis (salt exchange) reaction, for instance, between copper(II) acetate (B1210297) and sodium 2-ethylhexanoate.[2]
Materials:
-
Copper(II) acetate monohydrate
-
Sodium 2-ethylhexanoate
-
Suitable solvent (e.g., water, ethanol)
-
Beakers
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of copper(II) acetate monohydrate in a suitable solvent.
-
Separately, prepare a solution of sodium 2-ethylhexanoate in a compatible solvent.
-
Slowly add the sodium 2-ethylhexanoate solution to the copper(II) acetate solution with constant stirring.
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A precipitate of copper(II) 2-ethylhexanoate will form.
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The precipitate is collected by filtration, washed with a suitable solvent to remove byproducts, and then dried.
-
The crude product can be purified by recrystallization.
Experimental Workflows and Logical Relationships
The synthesis of copper(II) 2-ethylhexanoate from basic copper carbonate involves a clear and logical workflow, which can be visualized to guide the experimental process.
Caption: Workflow for the synthesis of Copper(II) 2-ethylhexanoate.
Applications in Research and Development
Copper(II) 2-ethylhexanoate is a compound of significant interest in both academic research and industrial applications. Its high solubility in organic media and the catalytic activity of the copper(II) center are key to its utility.[2]
Catalysis in Organic Synthesis
It serves as a versatile catalyst in a variety of organic transformations, including:
-
C-H functionalization reactions. [2]
-
Alkene amination and oxyamination. [2]
-
Polymerization reactions. [2]
The catalytic cycle often involves the redox interconversion of the copper center between the Cu(II) and Cu(I) oxidation states.[2]
Precursor in Materials Science
Copper(II) 2-ethylhexanoate is a valuable precursor for the synthesis of copper-containing nanomaterials and thin films.[2] Its thermal decomposition can be controlled to produce copper or copper oxide nanoparticles with specific sizes and properties.
Relevance to Drug Development
While not a therapeutic agent itself, the catalytic properties of copper complexes, including copper(II) 2-ethylhexanoate, are relevant to drug development. Copper-catalyzed reactions are increasingly used in the synthesis of complex organic molecules that form the basis of new drug candidates. The development of efficient and selective copper catalysts can, therefore, significantly impact the synthesis of novel pharmaceuticals. Furthermore, copper is an essential trace element in biological systems, and copper-containing compounds are being investigated for various biomedical applications, including as anti-inflammatory and anti-proliferative agents.[7][8] However, the direct application of copper(II) 2-ethylhexanoate in drug formulations is not established.
Safety and Handling
Copper(II) 2-ethylhexanoate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. It is generally considered harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. The synthesis and handling should be performed in a well-ventilated area or a fume hood.
References
- 1. CAS 149-11-1: Copper(II) 2-ethylhexanoate | CymitQuimica [cymitquimica.com]
- 2. Copper 2-ethylhexanoate | 22221-10-9 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 22221-10-9 CAS MSDS (COPPER(II) 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper - Google Patents [patents.google.com]
- 7. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
